1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-8-5-6-13(15(18)21)16(22)20-9-4-3-7-14(20)12-10-17-19(2)11-12/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDSKFWOZFZGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCCC2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via hydrogenation of pyridine derivatives or through cyclization of appropriate amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using carbonylation reactions, often employing reagents like phosgene or its derivatives.
Final Cyclization: The dihydropyridinone moiety is introduced through cyclization reactions involving suitable diketones and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or inflammatory diseases.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The dihydropyridinone moiety can participate in additional hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler compound with a pyrazole ring, used in various chemical syntheses.
Piperidine: A basic nitrogen-containing ring, widely used in pharmaceuticals.
Dihydropyridinones: A class of compounds with diverse biological activities.
Uniqueness
1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science.
Biological Activity
1-Methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one, with the CAS number 2309192-24-1, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.36 g/mol. Its structure features a dihydropyridinone core substituted with pyrazole and piperidine moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2309192-24-1 |
Anticancer Activity
Research indicates that compounds containing pyrazole and piperidine structures exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers .
A study focusing on related pyrazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells. The compound's structural features may allow it to disrupt microtubule dynamics, a critical process in cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been documented to interfere with microtubule formation, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : The presence of the pyrazole ring is associated with pro-apoptotic activity through the modulation of anti-apoptotic proteins .
- Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties, which could contribute to their overall therapeutic potential .
Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of related pyrazole-piperidine compounds. The results indicated that these compounds could induce apoptosis in HeLa cells, demonstrating IC50 values ranging from 0.21 to 0.31 μM against various cancer lines .
Study 2: Mechanistic Insights
Further studies utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The findings suggested that the compound could effectively bind to tubulin and other cellular targets, enhancing its anticancer potential .
Q & A
Q. What are the key synthetic pathways for 1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Coupling the 1-methylpyrazole moiety to the piperidine ring via sulfonylation or carbonyl insertion (e.g., using carbodiimide coupling reagents) .
- Dihydropyridinone formation : Cyclization under basic or acidic conditions, often requiring temperature control (60–100°C) and solvents like DMF or THF .
- Optimization strategies : Use of microwave-assisted synthesis to reduce reaction times , and purification via column chromatography or recrystallization. Yields vary significantly (30–80%) depending on substituent reactivity and steric hindrance .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : - and -NMR are critical for verifying regiochemistry and substituent positions, particularly distinguishing between pyrazole and piperidine protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- HPLC : Purity assessment (>95%) via reverse-phase methods with UV detection .
Q. What are the primary biological targets or activities reported for structurally related compounds?
Analogous compounds exhibit:
- Antibacterial activity : Inhibition of β-lactamases, enhancing antibiotic efficacy against resistant strains .
- Enzyme inhibition : Piperidine derivatives often target proteases or kinases, while pyrazole motifs may interact with ATP-binding pockets .
- Structural insights : Pyrazole-piperidine hybrids show conformational flexibility, influencing binding affinity to targets like bacterial efflux pumps .
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity and binding modes of this compound?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., β-lactamase or kinase domains). Focus on the dihydropyridinone carbonyl and pyrazole N-atoms as hydrogen-bond donors/acceptors .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, using AMBER or GROMACS .
- QSAR modeling : Correlate substituent variations (e.g., methyl groups on pyrazole) with antibacterial IC values .
Q. How should researchers resolve contradictions in reported bioactivity data for similar compounds?
- Purity verification : Re-test compounds using standardized HPLC protocols to rule out impurities (e.g., residual solvents or byproducts) .
- Assay standardization : Compare MIC (minimum inhibitory concentration) values across studies using the same bacterial strains (e.g., S. aureus ATCC 29213) and growth media .
- Structural reanalysis : Revisit X-ray or NMR data to confirm stereochemical assignments, as misconfigured substituents drastically alter activity .
Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay hepatic clearance .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and guide structural modifications .
- Plasma protein binding (PPB) studies : Measure % binding via equilibrium dialysis; aim for <90% to ensure free fraction availability .
Q. How can crystallographic data be leveraged to refine the synthesis of enantiomerically pure derivatives?
- Chiral resolution : Use SHELXD for phase determination in X-ray structures to identify racemic mixtures, then apply chiral chromatography (e.g., Chiralpak IA column) .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation to control stereocenters .
Methodological Considerations
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition kinetics?
- Positive controls : Include known inhibitors (e.g., clavulanic acid for β-lactamase assays) to validate assay conditions .
- Time-dependent inactivation : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition .
- Substrate titration : Measure and shifts to confirm competitive/non-competitive mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
